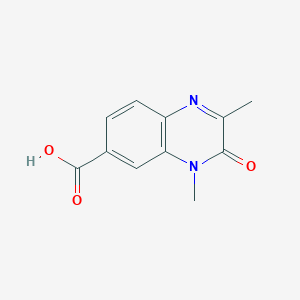

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid

Description

Properties

IUPAC Name |

2,4-dimethyl-3-oxoquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-5-7(11(15)16)3-4-8(9)12-6/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYBRDTWCQUEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(=O)O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation and carboxylation reactions. One common method involves the reaction of o-phenylenediamine with 2,4-pentanedione in the presence of an acid catalyst to form the quinoxaline ring. The resulting intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the keto group. Finally, the carboxylic acid group is introduced through carboxylation using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs .

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound exhibits dual reactivity patterns:

-

Carboxylic acid (C6) : Participates in acid-catalyzed esterification, amidation, and peptide coupling reactions.

-

Ketone (C3) : Undergoes nucleophilic addition, condensation, and cyclization reactions.

A comparative analysis of reactivity priorities reveals the carboxylic acid group is more electrophilic under standard conditions due to resonance stabilization of the conjugate base .

Esterification and Amidation

The C6 carboxylic acid reacts with alcohols or amines under catalytic acid/base conditions:

Mechanistically, Fischer esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol (Figure 1) . For amidation, carbodiimide reagents like DCC activate the carboxylic acid to form an O-acylisourea intermediate, which reacts with amines .

Nucleophilic Additions at the C3 Keto Group

The ketone undergoes nucleophilic attacks under basic conditions:

-

Grignard Reagents : Forms tertiary alcohols (e.g., with CH<sub>3</sub>MgBr).

-

Hydrazines : Produces hydrazones, which cyclize to form fused pyrazole derivatives.

Radical pathways have been observed in copper-catalyzed reactions. For example, treatment with cycloalkyl silyl peroxides (e.g., 2a) and CuOTf generates alkylated products via a radical intermediate (confirmed by TEMPO inhibition studies) .

Cyclization and Heterocycle Formation

The compound forms fused heterocycles under dehydrating conditions:

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid | POCl<sub>3</sub> | Quinoxalino[2,3-b]pyrazine | Antifungal agents |

Cyclization often occurs via intramolecular nucleophilic attack by the carboxylic acid’s oxygen on the activated ketone.

Catalytic Transformations

Copper-mediated reactions enable C–H functionalization:

Example :

-

Catalyst : CuOTf (5 mol%)

-

Reagent : Cyclopentyl silyl peroxide (2a)

-

Product : 3-(5-Oxo-5-phenylpentyl)quinoxaline derivative (3a)

This method avoids traditional coupling reagents and achieves regioselective alkylation at C3 .

Biologically Active Derivatives

Peptide conjugates synthesized via C6 coupling show enhanced bioactivity:

| Derivative | Structure | Bioactivity (IC<sub>50</sub>, μg/mL) |

|---|---|---|

| S1a | Tryptophan conjugate | Antifungal: 12.3 (C. albicans) |

| S1d | Proline conjugate | Antibacterial: 9.8 (P. aeruginosa) |

These derivatives retain the quinoxaline core’s electronic profile while improving solubility and target binding .

Comparative Reactivity with Analogues

The compound’s unique 2,4-dimethyl substitution pattern increases steric hindrance compared to simpler quinoxalines, slowing electrophilic substitutions but enhancing radical stability :

| Compound | Functional Groups | Key Reactivity Difference |

|---|---|---|

| 6-Carboxyquinoxaline | C6-COOH | Faster esterification due to less steric bulk |

| 3-Methylquinoxaline | C3-CH<sub>3</sub> | Lacks ketone-driven cyclization |

Synthetic Protocols

Stepwise Synthesis :

-

Condensation of 3,4-diaminobenzoic acid with pyruvic acid (80°C, ethanol) .

-

Methylation at C2/C4 using dimethyl sulfate under basic conditions.

One-Pot Method :

-

Simultaneous cyclization and methylation using POCl<sub>3</sub>/DMF (yield: 74%).

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoxaline core with two methyl groups at positions 2 and 4, a keto group at position 3, and a carboxylic acid group at position 6. Its molecular formula is , and it has a molecular weight of approximately 218.21 g/mol.

Chemistry

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid serves as a building block for synthesizing more complex quinoxaline derivatives. Its reactivity allows for various transformations:

- Oxidation : Produces carboxylic acids and quinoxaline diones.

- Reduction : Yields alcohols and quinoxaline diols.

- Substitution : Generates various substituted quinoxalines depending on the reagents used.

Biology

The compound is under investigation for its potential antimicrobial, antiviral, and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of quinoxaline compounds exhibit significant antibacterial effects against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, a study reported that synthesized peptide derivatives of related compounds demonstrated moderate to good activity against these bacteria .

- Anticancer Potential : Research indicates that certain quinoxaline derivatives can inhibit cancer cell proliferation under hypoxic conditions, showing promise as anticancer agents .

Medicine

In medicinal chemistry, this compound is being explored for its anti-inflammatory and antioxidant properties:

- Drug Development : The compound's ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents aimed at diseases characterized by inflammation or oxidative stress.

Industry

This compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity profile. Its utility in industrial chemistry is reflected in the production processes where it serves as an intermediate for more complex compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized peptide derivatives based on quinoxaline structures against several bacterial strains. The results indicated that some derivatives exhibited potent activity against gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 12.5 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| S1a | Pseudomonas aeruginosa | 6.25 |

| S1b | Klebsiella pneumoniae | 12.5 |

Case Study 2: Anticancer Activity

Research on quinoxaline derivatives has shown promising results in inhibiting breast cancer cells under hypoxic conditions. A specific derivative demonstrated significant cytotoxicity against MCF-7 cells with submicromolar concentrations required for effective action .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | <0.5 |

| Compound B | MDA-MB-231 | <0.7 |

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or oxidases, by binding to their active sites. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 2,4-dimethyl-3-oxoquinoxaline-6-carboxylic acid, differing in substituent positions, ring systems, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on structural inference.

Structural and Electronic Comparisons

- Quinoxaline vs. This difference may influence interactions with enzymes or DNA in biological systems.

- Substituent Effects: Methyl Groups: The 2,4-dimethyl substitution in the target compound increases steric bulk and lipophilicity compared to S1 (3-methyl only) . This may improve membrane permeability but reduce aqueous solubility. Ethyl vs. Carboxylic Acid Position: The 6-carboxylic acid group is conserved across analogs, enabling hydrogen bonding and salt formation, critical for solubility and target binding.

Physicochemical Properties

- Solubility: The target compound’s methyl groups likely enhance solubility in organic solvents (e.g., DMSO, methanol) compared to hydroxylated analogs like , which favor polar solvents.

Biological Activity

Overview

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The structure features a quinoxaline core with methyl groups and a carboxylic acid functional group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, such as kinases and oxidases, by binding to their active sites, thereby modulating their activity and affecting cellular processes.

- Signal Transduction Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can effectively target both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall integrity and interference with DNA synthesis .

Anticancer Properties

This compound has shown promise in anticancer research. Notably, derivatives of quinoxaline have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and exhibit antiproliferative effects under hypoxic conditions . The compound's ability to downregulate anti-apoptotic proteins further enhances its potential as a therapeutic agent against cancer.

Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoxaline derivatives:

- Synthesis : The synthesis typically involves the condensation of o-phenylenediamine with diketones followed by oxidation and carboxylation reactions. This method allows for the generation of various substituted quinoxalines that can be screened for biological activity.

- In Vitro Studies : In vitro assays have revealed that certain derivatives possess high activity against resistant bacterial strains and exhibit selective toxicity towards cancer cells without affecting normal cells significantly .

-

Case Studies :

- A study highlighted the effectiveness of a quinoxaline derivative against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential for treating tuberculosis .

- Another case demonstrated significant antiproliferative effects against breast cancer cell lines at low concentrations, suggesting a favorable therapeutic index .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via cyclization reactions using substituted quinoxaline precursors. A common approach involves refluxing in dimethylformamide (DMF) or tetrahydrofuran (THF) with catalysts like sodium bicarbonate to neutralize byproducts . Key parameters include maintaining anhydrous conditions and controlling reaction temperature (typically 80–100°C) to avoid decomposition. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the carboxylic acid derivative .

Q. Which analytical techniques are most effective for characterizing the structural and functional integrity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. H and C NMR can confirm substituent positions (e.g., methyl groups at C2/C4 and the oxo group at C3), while IR spectroscopy identifies the carboxylic acid moiety (~1700 cm) . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products should researchers monitor?

- Answer : The compound is sensitive to light and humidity. Store in amber glass vials at –20°C under inert gas (argon or nitrogen). Degradation pathways include oxidation of the oxo group or decarboxylation under acidic conditions. Monitor for 2,4-dimethylquinoxaline-3-one (via LC-MS) and CO release (via gas chromatography) .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity, particularly in antimicrobial assays?

- Answer : SAR studies involve synthesizing analogs with substitutions at C6 (e.g., esterification or amidation of the carboxylic acid) and evaluating minimal inhibitory concentrations (MICs) against Gram-positive/negative bacteria. For example, replacing the carboxylic acid with an amide group may enhance membrane permeability . Use standardized broth microdilution assays (CLSI guidelines) and compare results with positive controls like ciprofloxacin .

Q. How can computational modeling (e.g., DFT, molecular docking) predict interactions between this compound and biological targets such as DNA gyrase?

- Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the compound’s geometry and electrostatic potential surfaces, identifying reactive sites (e.g., the oxo group for hydrogen bonding) . Docking simulations (AutoDock Vina) into the ATP-binding pocket of DNA gyrase (PDB: 1KZN) can predict binding affinity (ΔG) and guide mutagenesis studies .

Q. What experimental approaches resolve contradictions in reported bioactivity data, such as variability in IC values across studies?

- Answer : Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity assays) reduces method-dependent bias. For example, confirm antiproliferative activity against HeLa cells via both MTT and trypan blue exclusion assays . Additionally, standardize solvent systems (e.g., DMSO concentration ≤0.1% v/v) to avoid solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.